molecular formula C18H18FN3O4 B11556541 N-({N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B11556541
M. Wt: 359.4 g/mol
InChI Key: UHISRHMQCZAFIX-UFFVCSGVSA-N
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Description

N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative by reacting 3-ethoxy-4-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C18H18FN3O4/c1-2-26-16-8-12(6-7-15(16)23)10-21-22-17(24)11-20-18(25)13-4-3-5-14(19)9-13/h3-10,23H,2,11H2,1H3,(H,20,25)(H,22,24)/b21-10+

InChI Key

UHISRHMQCZAFIX-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

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